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Sardomozide (SAM486A) Profile

The table below summarizes the core information available on Sardomozide (SAM486A).

Attribute Description

Other Names CGP 48664, SAM-486A [1]

Drug Class S-adenosylmethionine decarboxylase (SAMDC/AMD1) inhibitor [1] [2] [3]

Mechanism of
Action

Inhibits SAMDC, a key enzyme in the synthesis of spermidine and spermine from
putrescine. This depletes intracellular levels of these higher polyamines [1] [4] [2].

Molecular
Weight

230.27 [1]

CAS Number 149400-88-4 [1]

Biological
Activity (IC₅₀)

5 nM (SAMDC in cell assays) [1]
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Research and Clinical Efficacy Data

The following table consolidates key experimental and clinical findings for SAM486A. Much of the recent

research explores its use in combination therapies.

Model/Setting Findings on Efficacy & Application Citation

MTAP-Deficient Leukemia
Cells

SAM486A synergized with cytarabine, enhancing growth
inhibition and apoptosis. It altered intracellular polyamine

levels and reduced anti-apoptotic proteins.

[5] [4]

Non-Hodgkin's Lymphoma
(NHL) - Phase II Clinical
Trial

As a monotherapy, achieved a 18.9% overall response rate
(complete + partial response) in patients with
relapsed/refractory NHL. Two patients had a complete

response.

[2]

Solid Tumors - Phase I
Clinical Trial

No objective tumor remissions were observed. The study

established a recommended dose for further trials (400
mg/m² per cycle).

[3]

T cell Immunomodulation Inhibition of the polyamine/hypusine axis (downstream of
SAM486A's target) augments CD69 expression and IFN-

γ/TNF-α production in human CD8+ T cells, suggesting
potential to enhance anti-tumor immunity.

[6] [7]

Experimental Protocols from Research

Here are the methodologies for key experiments cited in the search results, which can serve as a reference for

your own research design.

In Vitro Cell Assay (Cytotoxicity & Synergy):

Cell Lines: Studies used the human leukemia cell line U937 and its subline with knocked-down

Methylthioadenosine phosphorylase (MTAP), U937/MTAP(-) [4].
Culture Conditions: Experiments were performed in media supplemented with 20%

methionine (low methionine) to mimic a stressed metabolic environment [4].
Treatment: Cells were treated with SAM486A alone or in combination with cytarabine [5] [4].
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Assessment: Cell growth inhibition was measured. Apoptosis induction was assessed, and

mechanisms were investigated by measuring intracellular polyamine concentrations and levels
of anti-apoptotic proteins via Western blot [4].

In Vivo Model (Pulmonary Arterial Hypertension - Related Pathway):

While not a direct protocol for SAM486A, a related study on the polyamine pathway offers
insight into in vivo assessment [8].

Animal Model: Male Sprague-Dawley rats were injected with monocrotaline (MCT) to induce
PAH [8].

Intervention: Rats were treated with spermidine (which has an opposing effect to SAM486A in
the polyamine pathway) or other inhibitors like Sardomozide dihydrochloride (SAM486A) [8].

Evaluation: Right ventricular systolic pressure (RVSP) and right ventricle hypertrophy index
(RV/T) were measured to assess disease severity and treatment efficacy [8].

Mechanism of Action and Signaling Pathway

The diagram below illustrates the polyamine biosynthesis pathway and the specific step inhibited by

Sardomozide (SAM486A).

The primary mechanism of Sardomozide is the inhibition of S-adenosylmethionine decarboxylase (SAMDC)

[1] [2] [3]. This enzyme is responsible for producing decarboxylated SAM (dcSAM), which is a critical

aminopropyl group donor for the synthesis of spermidine from putrescine and spermine from spermidine [6].

By inhibiting SAMDC, Sardomozide depletes spermidine and spermine, disrupting essential cellular

functions like proliferation and translation elongation (via hypusination of eIF5A) [6].

Key Insights for Research and Development

Therapeutic Potential in Hematologic Malignancies: The most promising clinical data for
SAM486A monotherapy is in relapsed/refractory Non-Hodgkin's Lymphoma [2]. Recent preclinical

work suggests a potent synergistic effect when combined with cytarabine, especially in MTAP-
deficient leukemia cells, highlighting a potential biomarker-stratified therapy approach [5] [4].

Role in Immunomodulation: Beyond direct anti-cancer effects, inhibiting the polyamine/hypusine
axis (as SAM486A does) can modulate T cell function. This strategy enhances the generation and

function of tissue-resident memory T cells (Trm) and augments cytokine production, which could be
exploited to improve CAR-T cell and other immunotherapies [6] [7].
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Clinical Development Status: Early-phase clinical trials have established the safety and tolerability

of SAM486A, with a manageable toxicity profile primarily involving hematological effects like anemia
and neutropenia [2] [3]. However, its efficacy as a single agent in solid tumors was limited [3].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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